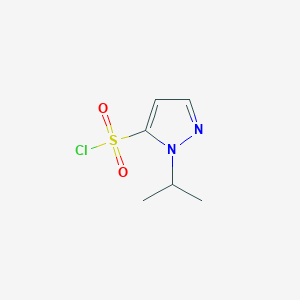
1-isopropyl-1H-pyrazole-5-sulfonyl chloride
Descripción general
Descripción
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C6H9ClN2O2S. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Safety and Hazards
The compound is classified as Skin Corr. 1B under hazard classifications . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310 - Immediately call a POISON CENTER or doctor/physician .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful addition of chlorosulfonic acid to 1-isopropyl-1H-pyrazole, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine yields a sulfonamide derivative, while oxidation can produce sulfonic acid derivatives .
Mecanismo De Acción
The mechanism of action of 1-isopropyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride
Comparison: 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride is unique due to its isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and reactivity, making it a valuable compound in various chemical syntheses .
Propiedades
IUPAC Name |
2-propan-2-ylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESRGNGHCTUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



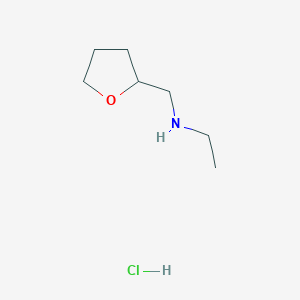
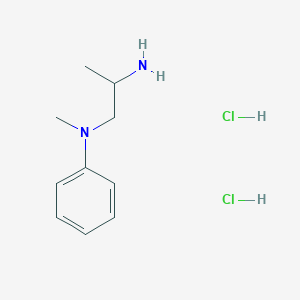
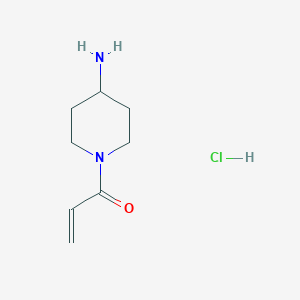
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
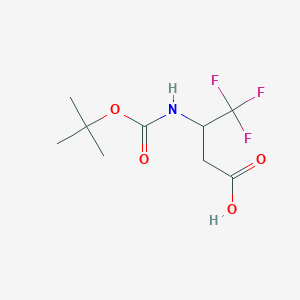
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
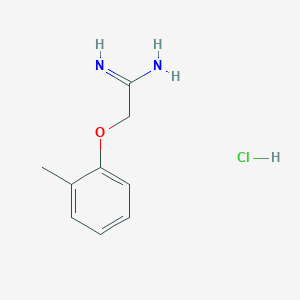
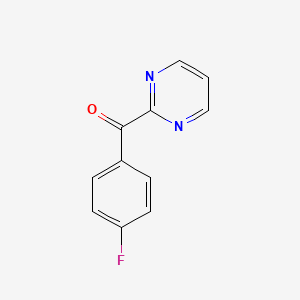
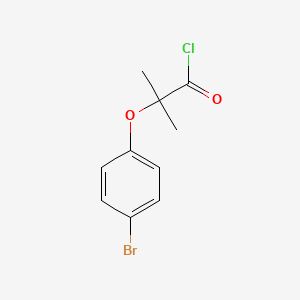
amine dihydrochloride](/img/structure/B1372028.png)
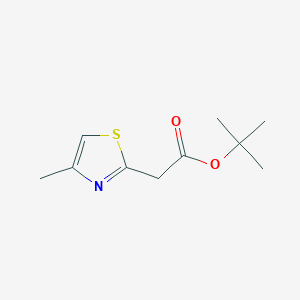
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
